molecular formula C7H9NOS B15203473 1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde

1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde

Cat. No.: B15203473
M. Wt: 155.22 g/mol
InChI Key: OFEKQVWXFQJXRI-UHFFFAOYSA-N
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Description

1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This specific compound is characterized by the presence of a methyl group at the first position, a methylthio group at the fifth position, and an aldehyde group at the second position

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-methyl-5-methylsulfanylpyrrole-2-carbaldehyde

InChI

InChI=1S/C7H9NOS/c1-8-6(5-9)3-4-7(8)10-2/h3-5H,1-2H3

InChI Key

OFEKQVWXFQJXRI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1SC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C . Another method involves the use of multicomponent reactions (MCRs), which are efficient and provide high yields .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts is optimized to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methylthio group can participate in redox reactions, influencing the compound’s reactivity and stability. The pyrrole ring provides aromatic stability and can interact with various molecular targets through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the methyl and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and a wide range of applications in various fields .

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